BMS 182264 was developed by Bristol-Myers Squibb and is primarily studied for its pharmacological properties. It belongs to the class of potassium channel blockers, which are essential in regulating cellular excitability and neurotransmission. The chemical structure of BMS 182264 includes a benzonitrile moiety, which is integral to its mechanism of action.
The synthesis of BMS 182264 involves multiple steps typically characterized by organic synthesis techniques. While detailed synthetic routes are proprietary, the general approach includes:
The synthesis parameters, including temperature, pressure, and reaction times, are optimized to maximize yield and purity.
BMS 182264 has a complex molecular structure characterized by:
The three-dimensional conformation of BMS 182264 can be analyzed using techniques like X-ray crystallography or NMR spectroscopy, providing insights into its binding interactions with target proteins.
BMS 182264 participates in several chemical reactions primarily related to its interaction with biological targets:
Understanding these reactions is crucial for predicting pharmacokinetics and potential side effects.
The mechanism of action of BMS 182264 primarily revolves around its role as a potassium channel blocker:
These mechanisms suggest potential applications in treating conditions like arrhythmias and hypertension.
BMS 182264 exhibits several physical and chemical properties that are relevant for its application:
These properties are essential for formulation development in pharmaceutical applications.
BMS 182264 has several potential scientific applications:
Research continues into optimizing its efficacy and safety profiles for clinical use.
ATP-sensitive potassium (KATP) channels are critical metabolic sensors that couple cellular energy status to membrane excitability. These channels are hetero-octameric complexes composed of four pore-forming Kir6.x subunits (Kir6.1 or Kir6.2) and four regulatory sulfonylurea receptor (SUR) subunits (SUR1, SUR2A, or SUR2B). The tissue-specific pairing of these subunits determines channel properties:
First-generation KATP openers like cromakalim and pinacidil (Figure 1) emerged in the 1980s–1990s as potent vasodilators and antihypertensive agents. However, their lack of tissue selectivity led to significant limitations:
These issues stemmed from the uniform activation of KATP channels across multiple tissues. Consequently, research shifted toward developing tissue-selective modulators by exploiting structural variations in SUR subunits [3] [10].
Table 1: First-Generation KATP Channel Openers and Their Limitations
Compound | Primary Use | Key Limitations | Tissue Effects |
---|---|---|---|
Cromakalim | Hypertension, Asthma | Hypoglycemia, Reflex tachycardia | Vasculature, Pancreas, Heart |
Pinacidil | Hypertension | Arrhythmias, Headaches, Edema | Vasculature, Heart |
Diazoxide | Hyperinsulinism | Severe hypotension, Hyperglycemia | Pancreas, Vasculature |
BMS-182264 (molecular formula: C15H19N5; CAS: 127749-54-6) was designed as a hybrid molecule integrating structural motifs from both cromakalim (benzopyran core) and pinacidil (cyanoguanidine moiety) (Figure 2) [1] [5]. This strategic combination aimed to achieve:
Radioligand binding studies revealed that BMS-182264:
BMS-182264’s selectivity arose from:
CAS No.: 11033-22-0
CAS No.: 67259-17-0
CAS No.:
CAS No.: 91698-30-5
CAS No.: 63818-94-0
CAS No.: 916610-55-4